“N-(4-amino-2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has an average mass of 242.273 Da and a monoisotopic mass of 242.105530 Da . This compound is also known by its IUPAC name, 2-amino-N-(4-methoxyphenyl)benzamide .
The synthesis of benzamides, including “N-(4-amino-2-methoxyphenyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
The molecular structure of “N-(4-amino-2-methoxyphenyl)benzamide” consists of a benzamide core with an amino group at the 2-position and a methoxyphenyl group attached to the nitrogen atom . The structure can be visualized using computational tools .
“N-(4-amino-2-methoxyphenyl)benzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 349.0±27.0 °C at 760 mmHg, and a flash point of 164.9±23.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 64 Å2 .
The synthesis of substituted benzamides and related anilides often involves reacting a substituted benzoic acid or benzoyl chloride with a suitable amine. For instance, BRL 20596 (an anilide analogue of the substituted benzamide clebopride) was synthesized by reacting a substituted aniline with a 4-piperidinecarboxamide derivative [, ].
The molecular structure of substituted benzamides and their anilide counterparts influences their pharmacological activity. The presence of specific substituents on the benzene ring, the nature of the amine moiety, and the overall conformation of the molecule contribute to their binding affinity for target receptors, particularly dopamine receptors [, ].
The antipsychotic effects of substituted benzamides are primarily attributed to their ability to act as dopamine antagonists. They bind to dopamine receptors, particularly D2 receptors, in the brain, thereby blocking the action of dopamine. This antagonism of dopamine signaling pathways is thought to underlie their therapeutic effects in schizophrenia and other psychotic disorders [, ].
Antipsychotic Agents: Substituted benzamides exhibit antipsychotic activity primarily through their dopamine antagonist properties, making them potentially useful for treating schizophrenia and other psychotic disorders [, ].
Gastric Motility Stimulation: Some substituted benzamides, like clebopride, stimulate gastric motility, potentially through mechanisms other than dopamine antagonism. This property suggests potential applications in treating gastrointestinal disorders [, ].
Analgesics: Research into structurally similar compounds, like 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides, highlights their potential as analgesic agents with COX-1 inhibitory activity [].
Exploring new substitutions: Future research could focus on synthesizing and evaluating new substituted benzamides with various substitutions on the benzene ring and the amine moiety. This approach could lead to the identification of compounds with improved potency, selectivity, and pharmacological profiles [, , ].
Investigating mechanism of action: While dopamine antagonism is believed to be the primary mechanism of action for the antipsychotic effects of substituted benzamides, further research is needed to elucidate the precise molecular mechanisms underlying their other pharmacological activities, such as their effects on gastric motility [, ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6